molecular formula C23H22N4OS B14783738 N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B14783738
M. Wt: 402.5 g/mol
InChI Key: ORYJGXHAPIHAJW-UHFFFAOYSA-N
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Description

N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of thienopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-isopropylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-isopropylbenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its thienopyrazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

3-methyl-1-phenyl-N-[(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C23H22N4OS/c1-15(2)18-11-9-17(10-12-18)14-24-25-22(28)21-13-20-16(3)26-27(23(20)29-21)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,28)

InChI Key

ORYJGXHAPIHAJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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